molecular formula C9H15BrO4S B13067943 3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione

3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione

Cat. No.: B13067943
M. Wt: 299.18 g/mol
InChI Key: TUHKGHYBDLDECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C9H15BrO4S. This compound is characterized by the presence of a bromine atom, an oxolane ring, and a thiolane-1,1-dione structure. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione typically involves the reaction of 3-bromo-4-hydroxythiolane-1,1-dione with oxolane-2-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiolane ring can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like acetonitrile or DMF.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

    Oxidation Reactions: Sulfone derivatives are the major products.

    Reduction Reactions: Thiol derivatives are formed.

Scientific Research Applications

3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The bromine atom and the thiolane ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybenzaldehyde
  • 3-Bromo-2-[(oxolan-2-yl)methoxy]phenylmethylamine
  • 3-Bromo-4-methoxybenzonitrile

Uniqueness

3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione is unique due to its combination of a bromine atom, an oxolane ring, and a thiolane-1,1-dione structure. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its reactivity and potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C9H15BrO4S

Molecular Weight

299.18 g/mol

IUPAC Name

3-bromo-4-(oxolan-2-ylmethoxy)thiolane 1,1-dioxide

InChI

InChI=1S/C9H15BrO4S/c10-8-5-15(11,12)6-9(8)14-4-7-2-1-3-13-7/h7-9H,1-6H2

InChI Key

TUHKGHYBDLDECW-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC2CS(=O)(=O)CC2Br

Origin of Product

United States

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